2-苯基-4'-三氟甲基苯乙酮

描述

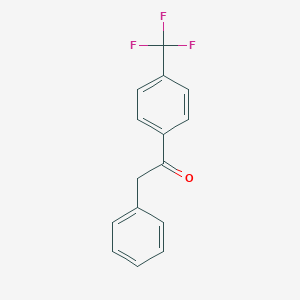

2-Phenyl-4'-trifluoromethylacetophenone is a chemical compound that is part of the acetophenone family, characterized by the presence of a trifluoromethyl group attached to the acetophenone structure. This functional group significantly influences the chemical and physical properties of the molecule, as well as its reactivity in various chemical reactions.

Synthesis Analysis

The synthesis of compounds related to 2-Phenyl-4'-trifluoromethylacetophenone can involve various strategies. For instance, the synthesis of fluorinated aromatic diamine monomers, which are structurally related, can be achieved by coupling trifluoromethyl-substituted acetophenones with other aromatic compounds under specific catalytic conditions . Additionally, the formation of 2-(trifluoroacetyl)chromones and related compounds can be achieved through Claisen condensation reactions involving acetophenones and fluorinated esters .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Phenyl-4'-trifluoromethylacetophenone can be complex, with various substituents influencing the overall geometry and electronic distribution. For example, Co(III) complexes with hydroxyacetophenone derivatives exhibit a distorted octahedral coordination geometry around the cobalt center . The presence of trifluoromethyl groups can also affect the molecular conformation and packing in the solid state due to their electron-withdrawing nature and steric bulk.

Chemical Reactions Analysis

Compounds with trifluoromethyl groups participate in a range of chemical reactions. The ortho-substituent on phenylboronic acid derivatives, for example, plays a crucial role in catalyzing dehydrative amidation reactions between carboxylic acids and amines . Furthermore, the reactivity of trifluoromethyl-substituted acetophenones can lead to the formation of various heterocycles and azaheterocycles when reacted with different amines and thio compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Phenyl-4'-trifluoromethylacetophenone derivatives are influenced by the trifluoromethyl group. This group imparts unique electrochemical behavior, as observed in studies of 4-trifluoromethylacetophenone, which undergoes hydration and C-F bond cleavage under certain conditions10. The presence of fluorine atoms can also enhance the thermal stability and solubility of polyimides derived from related monomers . Additionally, the introduction of trifluoromethyl groups into acetophenone derivatives can lead to specific antibacterial activities, as seen in the case of 2',3',4'-trihydroxy-2-phenylacetophenone derivatives against Gram-positive bacteria .

科学研究应用

电化学和光谱行为:4-三氟甲基苯乙酮 (TFMA) 的电化学行为已在不同的溶液中得到探索,揭示了羰基水合过程和碱性介质中酮还原期间 C—F 键断裂的见解。这项研究还考察了在手性表面活性剂存在下 TFMA 的还原,突出了其在不对称诱导应用中的潜力(Liotier, Mousset, & Mousty, 1995)。

抗菌剂:2',3',4'-三羟基-2-苯基苯乙酮的衍生物已被合成并测试其抗菌活性,特别是对革兰氏阳性菌。这项研究表明这些衍生物在开发新的抗菌剂方面的潜力(Goto, Kumada, Ashida, & Yoshida, 2009)。

药物中间体的生物催化制备:使用重组大肠杆菌细胞有效地实现了 4-(三氟甲基)苯乙酮不对称还原为 (R)-1-[4-(三氟甲基)苯基]乙醇,这是一种重要的药物中间体。这项研究证明了生物催化在药物制造中的潜力(Chen, Xia, Liu, & Wang, 2019)。

DNA-蛋白质相互作用研究:三氟苯乙酮连接的核苷酸和 DNA 已被合成,用于使用 19F NMR 光谱研究 DNA-蛋白质相互作用。这种创新方法可能有助于分子生物学研究(Olszewska, Pohl, & Hocek, 2017)。

钴(III)配合物研究:已经进行了对 2-羟基苯乙酮 N(4)-苯基缩氨配体的钴(III)配合物(可能在配位化学和材料科学等领域有影响)的研究(Sreekanth, Kala, Nayar, & Kurup, 2004)。

抗革兰氏阳性菌抗菌剂:新型 2',3',4'-三羟基-2-苯基苯乙酮衍生物对革兰氏阳性菌株表现出显着的抗菌活性,表明它们作为抗菌剂的潜力(Goto, Kumada, Ashida, & Yoshida, 2009)。

对映选择性生物催化:一项关于 3,5-双(三氟甲基)苯乙酮高效抗 Prelog 生物还原的研究突出了特定酶在生产手性醇方面的潜力,这在药物应用中很重要(Yu, Li, Lu, & Zheng, 2018)。

属性

IUPAC Name |

2-phenyl-1-[4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O/c16-15(17,18)13-8-6-12(7-9-13)14(19)10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHDNUBGOFCYMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20312379 | |

| Record name | 2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-4'-trifluoromethylacetophenone | |

CAS RN |

61062-55-3 | |

| Record name | 61062-55-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate](/img/structure/B150075.png)